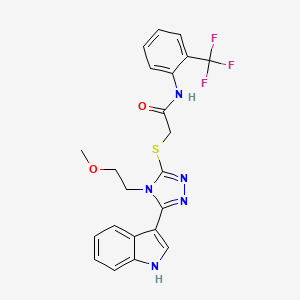
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic compound characterized by its unique triazole and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds: 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole and 2-(trifluoromethyl)phenyl)acetamide. These intermediates are then subjected to thiolation reactions under controlled conditions, often involving thiol reagents and catalysts.
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The processes are optimized for yield and purity, incorporating stringent quality control measures. Solvents like dimethyl sulfoxide or acetonitrile are commonly used, with purification achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxide derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Reductive transformations can yield simpler derivatives, often employing reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic substitution at the indole nitrogen or triazole ring can introduce various functional groups, enhancing the compound's utility in chemical synthesis.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents, acid catalysts.
Major Products
Oxidized sulfoxide derivatives.
Reduced indole or triazole compounds.
Substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry.
Biology: : The triazole and indole rings are known for their biological activity. This compound is studied for its potential as an enzyme inhibitor, antimicrobial agent, and in other biological assays.
Medicine: : Its potential as a pharmacologically active agent is under investigation. The compound's structure suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry: : In industrial applications, it may be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The indole and triazole moieties contribute to binding affinity and specificity, influencing biological pathways such as enzyme inhibition. The mechanism often involves competitive inhibition or allosteric modulation, depending on the target.
Comparación Con Compuestos Similares
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to its combined triazole and indole structure. Similar compounds include:
1H-Indole-3-carboxamide derivatives: : Notable for their bioactivity.
1,2,4-Triazole derivatives: : Widely studied for their pharmacological properties.
Trifluoromethyl-phenyl compounds: : Known for their stability and bioavailability.
These similar compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2S/c1-32-11-10-30-20(15-12-26-17-8-4-2-6-14(15)17)28-29-21(30)33-13-19(31)27-18-9-5-3-7-16(18)22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQDXLQVLXYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














